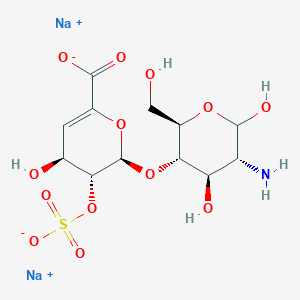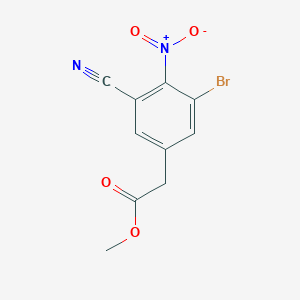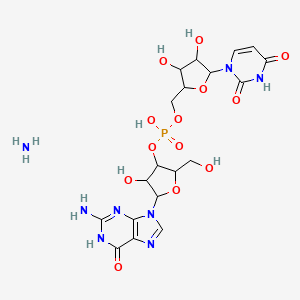
3-溴-2,5,6-三氟苯腈
描述
3-Bromo-2,5,6-trifluorobenzonitrile is a chemical compound with the CAS Number: 485318-78-3 . It has a molecular weight of 235.99 and its IUPAC name is 3-bromo-2,5,6-trifluorobenzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5,6-trifluorobenzonitrile can be represented by the InChI code: 1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H . This indicates that the molecule consists of a benzene ring with bromo, trifluoro, and nitrile substituents.Physical And Chemical Properties Analysis
3-Bromo-2,5,6-trifluorobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
医药研究
3-溴-2,5,6-三氟苯腈: 是一种在医药研究中具有潜在应用的化合物。其独特的结构,以溴和三氟甲基基团的存在为特征,使其成为合成各种药理活性分子的宝贵中间体。 特别是三氟甲基基团,以其增强治疗剂的代谢稳定性和生物利用度而闻名 .
材料科学
在材料科学领域,3-溴-2,5,6-三氟苯腈可以用作开发先进材料的前驱体。 其溴原子可以进一步官能化,从而形成具有特定性质的聚合物或涂层,例如提高耐降解性或改善热稳定性 .
化学合成
该化合物作为构建复杂分子的基石,在化学合成中发挥着至关重要的作用。其反应性允许选择性转化,使化学家能够精确地设计和合成新的化合物。 它在交叉偶联反应中特别有用,而交叉偶联反应是合成各种有机化合物的关键 .
分析化学
3-溴-2,5,6-三氟苯腈: 可以用作分析化学中的标准物质或试剂。 其明确的结构和性质使其适合用于核磁共振波谱和质谱等方法,帮助识别和量化样品中的物质 .
色谱研究
该化合物独特的物理化学特性,如极性和挥发性,使其成为色谱研究的极佳候选者。 它可以用于测试和开发新的色谱方法或固定相,从而提高复杂混合物的分离效果 .
生命科学研究
在生命科学中,3-溴-2,5,6-三氟苯腈可以用在细胞信号通路的研究中,或用作分子探针。 它能够被标记或掺入更大的生物分子中,而不影响其天然功能,使其成为追踪和研究生物过程的宝贵工具 .
安全和危害
作用机制
Target of Action
The primary target of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that this compound is used in chemical synthesis studies .
Mode of Action
The exact mode of action of 3-Bromo-2,5,6-trifluorobenzonitrile It is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2,5,6-trifluorobenzonitrile It is known to be involved in the suzuki–miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-2,5,6-trifluorobenzonitrile It is known that the compound is a solid at room temperature .
Result of Action
The molecular and cellular effects of 3-Bromo-2,5,6-trifluorobenzonitrile It is known to be involved in the suzuki–miyaura coupling reaction, which forms carbon–carbon bonds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-2,5,6-trifluorobenzonitrile It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
生化分析
Biochemical Properties
3-Bromo-2,5,6-trifluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, potentially leading to cytotoxic effects .
Cellular Effects
The effects of 3-Bromo-2,5,6-trifluorobenzonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in altered gene expression and changes in cellular metabolism . Additionally, 3-Bromo-2,5,6-trifluorobenzonitrile has been found to induce apoptosis in certain cell types, highlighting its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 3-Bromo-2,5,6-trifluorobenzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For example, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 3-Bromo-2,5,6-trifluorobenzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-2,5,6-trifluorobenzonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and moisture . Over time, the effects of 3-Bromo-2,5,6-trifluorobenzonitrile on cellular function may change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism . In vitro and in vivo studies have shown that the long-term effects of this compound can include changes in gene expression and cellular stress responses .
Dosage Effects in Animal Models
The effects of 3-Bromo-2,5,6-trifluorobenzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in cytotoxicity and adverse effects . It is crucial to determine the appropriate dosage levels to minimize the toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
3-Bromo-2,5,6-trifluorobenzonitrile is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of reactive intermediates and metabolites . The metabolic pathways of 3-Bromo-2,5,6-trifluorobenzonitrile can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-2,5,6-trifluorobenzonitrile within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins, affecting its localization and accumulation . The distribution of 3-Bromo-2,5,6-trifluorobenzonitrile within tissues can vary, with higher concentrations observed in organs involved in metabolism, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-Bromo-2,5,6-trifluorobenzonitrile can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism . The subcellular localization of 3-Bromo-2,5,6-trifluorobenzonitrile can affect its ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
3-bromo-2,5,6-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXLZWPGCSVVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)



![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)






